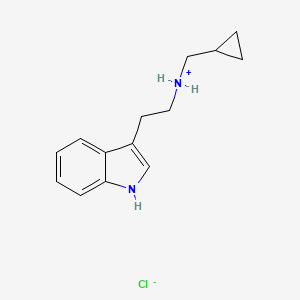

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride

Description

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride is a synthetic indole derivative characterized by a tryptamine backbone (indole-3-ethanamine) substituted with a cyclopropylmethyl group at the terminal amine. This structural modification differentiates it from classical tryptamines like serotonin (5-hydroxytryptamine) and introduces unique physicochemical and pharmacological properties. The hydrochloride salt enhances solubility and stability, making it suitable for research applications.

Properties

CAS No. |

55330-13-7 |

|---|---|

Molecular Formula |

C14H19ClN2 |

Molecular Weight |

250.77 g/mol |

IUPAC Name |

cyclopropylmethyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C14H18N2.ClH/c1-2-4-14-13(3-1)12(10-16-14)7-8-15-9-11-5-6-11;/h1-4,10-11,15-16H,5-9H2;1H |

InChI Key |

PSEMEMTUBONFTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride typically involves the reaction of indole derivatives with cyclopropylmethyl halides under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several indole-3-ethanamine derivatives. Key comparisons include:

Key Observations :

- The cyclopropylmethyl group in the target compound likely increases metabolic stability compared to alkyl chains (e.g., furylmethyl in ) due to the rigid cyclopropane ring .

Pharmacological Profile

Indole-3-ethanamine derivatives often target serotonin (5-HT) receptors. Based on structural analogs:

- 5-HT₁A/5-HT₂A Receptor Affinity : The cyclopropylmethyl group may reduce polar interactions with receptor residues, favoring 5-HT₂A over 5-HT₁A binding, as seen in substituted tryptamines .

- Selectivity vs. Broad-Spectrum Activity : Simpler analogs like 5-methyltryptamine () exhibit broad 5-HT receptor interactions, while bulkier derivatives (e.g., RS 17053 HCl in ) show subtype selectivity due to steric hindrance .

Biological Activity

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Chemical Formula : C14H19ClN2

- Molecular Weight : 250.77 g/mol

- IUPAC Name : cyclopropylmethyl-[2-(1H-indol-3-yl)ethyl]azanium; chloride

N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride functions through interactions with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism involves modulation of serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects. The compound's structural features allow for enhanced binding affinity and selectivity towards these receptors, which may lead to significant therapeutic outcomes in psychiatric disorders .

1. Antiviral Properties

Preliminary studies suggest that N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride exhibits antiviral activity. This potential has been attributed to its ability to interfere with viral replication processes, although detailed mechanisms remain under investigation.

2. Neuropharmacological Effects

The compound has shown promise in models of neuropsychiatric disorders. Its interaction with serotonin receptors indicates potential applications in treating conditions such as depression and anxiety. In particular, studies have noted its ability to modulate serotonergic pathways, which are critical for mood stabilization .

3. Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride in relation to other indole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tryptamine | Naturally occurring indole derivative | Neurotransmitter role; different biological activity |

| Serotonin | Indole derivative acting as a neurotransmitter | Key role in mood regulation; distinct physiological effects |

| LSD | Synthetic indole derivative | Potent psychoactive effects; unique receptor interactions |

| N-Methyltryptamine | Methylated form of tryptamine | Different pharmacological profile; less potent than others |

| 5-Hydroxytryptamine (Serotonin) | Hydroxylated form of tryptamine | Direct involvement in mood regulation and gastrointestinal function |

This table illustrates how N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride possesses distinct structural features that contribute to its unique biological activities and potential therapeutic applications.

Case Studies

Recent research has focused on the pharmacological characterization of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride:

- Study on Antipsychotic Activity : In an amphetamine-induced hyperactivity model, derivatives similar to N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride demonstrated significant antipsychotic-like activity, suggesting a potential role in treating schizophrenia and related disorders .

- Neuroprotective Effects : Another study indicated that compounds within this class could mitigate oxidative stress and neuroinflammation, further supporting their therapeutic potential in neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves alkylation of 1H-indole-3-ethanamine with cyclopropylmethyl bromide or chloride under acidic conditions. Key steps include:

- Indole Activation : The 3-position of indole is nucleophilic; pre-activation via Friedel-Crafts alkylation or using a Lewis acid (e.g., ZnCl₂) enhances reactivity .

- Amine Alkylation : Cyclopropylmethyl halide reacts with the primary amine group in a polar aprotic solvent (e.g., acetonitrile) under reflux. Acidic conditions (HCl gas) facilitate salt formation .

- Optimization : Reaction yield depends on stoichiometry (1:1.2 amine:alkylating agent), temperature (60–80°C), and pH control (pH 4–6). Microwave-assisted synthesis (e.g., 100 W, 10 min) can improve efficiency and reduce side products .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm, indole aromatic protons at δ 7.0–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇ClN₂ requires m/z 237.1154) and detects impurities .

- Infrared Spectroscopy (IR) : Bands at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C indole ring) validate functional groups .

- HPLC with UV/Vis Detection : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How do researchers resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference. Strategies include:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 expressing target receptors) and buffer conditions (pH 7.4, 25°C) .

- Control for Impurities : Employ HPLC-purified batches and quantify impurities (e.g., des-cyclopropylmethyl analogs) via LC-MS .

- Orthogonal Assays : Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) and computational docking (Autodock Vina) to confirm binding poses .

Advanced: What strategies are used to profile impurities in this compound, and how do they impact pharmacological studies?

Methodological Answer:

- Impurity Identification : Synthesize and characterize common by-products (e.g., N-desalkylated analogs, cyclopropane ring-opened derivatives) using preparative TLC and NMR .

- Quantitative Analysis : Develop a validated UPLC method with a charged aerosol detector (CAD) for non-UV-active impurities .

- Impact Mitigation : Spiking studies show that even 0.5% impurities (e.g., unreacted indole) can alter IC₅₀ values by >20%. Use orthogonal purification (e.g., ion-exchange chromatography) to minimize interference .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications : Introduce substituents at the indole 5-position (e.g., Cl, OCH₃) to enhance lipophilicity and blood-brain barrier penetration .

- Side-Chain Variations : Replace cyclopropylmethyl with bicyclic groups (e.g., norbornyl) to test steric effects on receptor selectivity .

- In Silico Screening : Perform molecular dynamics simulations (AMBER) to predict binding free energy changes (ΔΔG) for analogs at serotonin (5-HT₂A) or κ-opioid receptors .

Advanced: What computational approaches are used to model this compound’s interaction with neurological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite to dock the compound into homology models of 5-HT receptors. Key interactions include π-π stacking (indole-Trp6.48) and hydrogen bonding (amine-Asp3.32) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Metrics include root-mean-square deviation (RMSD <2 Å) and binding pocket hydration .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for cyclopropylmethyl vs. cyclobutyl analogs to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.